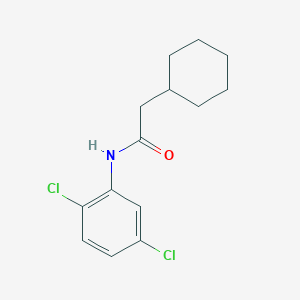

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide, also known as Ketamine, is a widely used anesthetic and analgesic drug. It was first synthesized in 1962 and has since been used in both veterinary and human medicine. Ketamine is a non-opioid drug that has been shown to be effective in treating depression, chronic pain, and postoperative pain.

Wissenschaftliche Forschungsanwendungen

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its therapeutic potential in a variety of conditions, including depression, chronic pain, and postoperative pain. Studies have shown that 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide can rapidly alleviate symptoms of depression and suicidal ideation in patients with treatment-resistant depression. It has also been shown to be effective in reducing chronic pain, including neuropathic pain and fibromyalgia. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has been used as an adjunct to opioid analgesics in postoperative pain management, reducing the need for opioids and improving pain control.

Wirkmechanismus

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide also activates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in synaptic plasticity and learning and memory. The activation of the AMPA receptor is thought to contribute to the antidepressant effects of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide.

Biochemical and Physiological Effects:

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has a number of biochemical and physiological effects, including increasing the release of neurotransmitters such as glutamate and dopamine, and reducing inflammation. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide also has cardiovascular effects, including increasing heart rate and blood pressure, and respiratory effects, including reducing respiratory rate and depth.

Vorteile Und Einschränkungen Für Laborexperimente

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effect. It is also relatively easy to administer and has a wide therapeutic index. However, 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide can produce a state of dissociative anesthesia, which may interfere with certain types of experiments. It can also produce unwanted side effects, such as hallucinations and delirium, which may confound experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide. One area of interest is the development of more selective NMDA receptor antagonists, which may be able to produce the therapeutic effects of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide without the unwanted side effects. Another area of interest is the use of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide in combination with other drugs, such as opioids or antidepressants, to improve pain control or enhance antidepressant effects. Finally, there is interest in the use of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide in combination with psychotherapy, as it may enhance the effects of therapy by facilitating the formation of new neural connections.

Synthesemethoden

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide is synthesized by the reaction of cyclohexanone and 2,5-dichlorobenzonitrile in the presence of a reducing agent, such as sodium borohydride. The reaction produces a racemic mixture of two enantiomers, S(+) and R(-) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide. The enantiomers have different pharmacological properties, with S(+) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide being more potent than R(-) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide.

Eigenschaften

Molekularformel |

C14H17Cl2NO |

|---|---|

Molekulargewicht |

286.2 g/mol |

IUPAC-Name |

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C14H17Cl2NO/c15-11-6-7-12(16)13(9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) |

InChI-Schlüssel |

OQLACSYDSFEMIJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Kanonische SMILES |

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2,6-dichlorobenzyl)benzenesulfonamide](/img/structure/B297243.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B297247.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B297249.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297250.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B297252.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297255.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B297256.png)

![N-(3-chloro-4-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297258.png)

![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B297262.png)

![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297263.png)

![5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbonothioyl)-1H-indole](/img/structure/B297265.png)

![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)